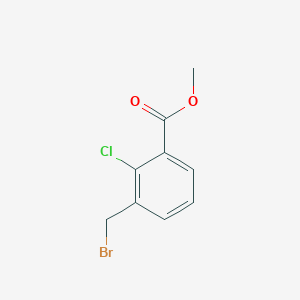

Methyl 3-(bromomethyl)-2-chlorobenzoate

Description

Methyl 3-(bromomethyl)-2-chlorobenzoate (C$9$H$8$BrClO$2$) is a halogenated benzoate ester featuring a bromomethyl (-CH$2$Br) group at the 3-position and a chlorine atom at the 2-position of the aromatic ring. It is a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and enzyme inhibitors .

- Molecular Weight: 263.5 g/mol (calculated from the formula).

- Purity and Availability: Available at 97% purity in quantities of 5g, 25g, or 100g from suppliers like BerrChemical .

The compound’s structure enables reactivity at the bromomethyl group (e.g., nucleophilic substitution) and electronic modulation via the chlorine substituent, making it valuable in drug discovery and materials science.

Properties

IUPAC Name |

methyl 3-(bromomethyl)-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIQVNNVKYWPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214340 | |

| Record name | Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920759-94-0 | |

| Record name | Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920759-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(bromomethyl)-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It is known to participate in reactions such as free radical bromination and nucleophilic substitution. In these reactions, the bromomethyl group on the benzoate compound can act as an electrophile, reacting with nucleophiles in the system.

Biochemical Pathways

The compound can be involved in various biochemical pathways, depending on its targets. For instance, it can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-(bromomethyl)-2-chlorobenzoate. For instance, the compound’s reactivity can be influenced by temperature, pH, and the presence of other chemical species.

Biochemical Analysis

Biochemical Properties

It is known that bromomethyl groups can participate in various chemical reactions, such as the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst

Molecular Mechanism

It is possible that the bromomethyl group could participate in various chemical reactions, leading to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 112-114 °C/3 mmHg and a melting point of 41-45 °C. Information on its long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.

Biological Activity

Methyl 3-(bromomethyl)-2-chlorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of halogenated benzoates, characterized by the presence of a bromomethyl group and a chlorine atom on the aromatic ring. Its molecular formula is , with a molecular weight of approximately 251.52 g/mol.

The biological activity of this compound can be attributed to its reactive functional groups. The bromomethyl moiety allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity or disrupt cellular processes, potentially leading to various biological effects .

Biological Activities

Antimicrobial Properties:

Research indicates that compounds with similar halogenated structures often exhibit significant antimicrobial activity. This compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent .

Cytotoxicity and Genotoxicity:

Studies have shown that this compound interacts with various biological targets, suggesting potential genotoxic effects. It has been identified as a genotoxic impurity in pharmaceuticals, raising concerns regarding drug safety and efficacy .

Case Studies

-

Antimicrobial Activity Assessment:

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use as a therapeutic agent in treating bacterial infections. -

Genotoxic Impurity Analysis:

In a pharmacological context, this compound was analyzed as a genotoxic impurity in lenalidomide. The study highlighted the importance of monitoring such impurities to ensure patient safety during treatment .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Genotoxicity | Other Notable Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Potential enzyme modulation |

| Methyl 3,5-dibromo-2-chlorobenzoate | High | No | Antifungal properties |

| Methyl 2-(bromomethyl)-5-chlorobenzoate | Low | Yes | Cellular signaling interference |

Research Findings

- Synthesis and Derivatives: The synthesis of this compound typically involves straightforward organic reactions that can yield derivatives with enhanced biological activity. For instance, modifications to the halogen substituents have been shown to impact both antimicrobial potency and cytotoxicity .

- Environmental Impact: Research indicates that halogenated benzoates can influence microbial dechlorination processes, which are crucial for bioremediation applications. This suggests that this compound might play a role in environmental remediation strategies .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 3-(bromomethyl)-2-chlorobenzoate with structurally related esters:

Commercial and Physical Properties

- Purity and Supply : this compound is commercially available at 97% purity, whereas analogues like Methyl 5-bromo-2-chlorobenzoate (CAS 107947-17-1) are less commonly listed .

- Regiochemical Variants : Derivatives such as Methyl 2-bromo-4-chlorobenzoate (CAS 19810-31-2) highlight the importance of substituent placement in determining reactivity and physical properties .

Research Findings and Challenges

- Contradictions : Discrepancies in CAS numbers (e.g., 220464-68-6 vs. 107947-17-1) suggest possible isomeric variations or reporting errors, necessitating careful verification .

- Yield Optimization : Positional isomerism significantly impacts synthetic efficiency. For example, 3-substituted bromomethyl derivatives generally outperform 5-substituted ones in nucleophilic substitution reactions .

Preparation Methods

Bromination of Methyl 4-Chlorobenzoate

Method Overview:

One of the most established routes involves the bromination of methyl 4-chlorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method leverages radical chemistry to selectively brominate the methyl group attached to the aromatic ring.

- Reagents: Methyl 4-chlorobenzoate, NBS, AIBN

- Solvent: Carbon tetrachloride (CCl₄) or chlorobenzene

- Temperature: Approximately 80°C

- Time: 16 hours

- Yield: Approximately 86.6%

Methyl 4-chlorobenzoate + NBS + AIBN → Methyl 3-(bromomethyl)-4-chlorobenzoate

- The reaction proceeds via a radical chain mechanism initiated by AIBN.

- The process is highly selective for benzylic bromination.

- Purification typically involves silica gel chromatography to isolate the product.

| Parameter | Details |

|---|---|

| Reagents | NBS, AIBN, methyl 4-chlorobenzoate |

| Solvent | Carbon tetrachloride (preferred), chlorobenzene |

| Temperature | 80°C |

| Reaction Time | 16 hours |

| Yield | 86.6% |

Bromination Using Elemental Bromine and Photolytic Activation

Method Overview:

An alternative approach employs elemental bromine under photolytic conditions. The exposure to UV or visible light facilitates radical formation, enabling bromination at the methyl position.

- Reagents: Elemental bromine

- Light Source: Commercial photolamps

- Solvent: Chlorobenzene or methylene chloride

- Temperature: Ambient or slightly elevated

- Notes: This method is less selective and may require careful control to prevent over-bromination.

- Bromination efficiency can be enhanced by using inert solvents and controlled irradiation.

- Suitable for laboratory-scale synthesis but less favored industrially due to safety concerns with bromine vapors and control challenges.

Bromination of Methyl 3-Chloro-2-methylbenzoate

Method Overview:

This route involves brominating methyl 3-chloro-2-methylbenzoate using NBS in the presence of a radical initiator, similar to the first method but starting from a different methylbenzoate precursor.

- Reagents: NBS, benzoyl peroxide

- Solvent: Tetrachloromethane (carbon tetrachloride)

- Temperature: 90°C

- Reaction Time: Approximately 3.5 hours

- Yield: Near quantitative (100%)

Methyl 3-chloro-2-methylbenzoate + NBS + benzoyl peroxide → Methyl 2-(bromomethyl)-3-chlorobenzoate

- The method is efficient and suitable for large-scale synthesis.

- Purification involves filtration and chromatography.

| Parameter | Details |

|---|---|

| Reagents | NBS, benzoyl peroxide |

| Solvent | Tetrachloromethane |

| Temperature | 90°C |

| Reaction Time | 3.45 hours |

| Yield | 100% |

Industrial Production Considerations

- Use of continuous flow reactors for better control and safety.

- Purification via recrystallization or distillation to achieve high purity.

- Selection of inert solvents like chlorobenzene or acetonitrile based on process variant.

Reaction Data Summary:

| Method | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Radical bromination (NBS) | NBS, AIBN | CCl₄, chlorobenzene | 80°C | 16 hours | 86.6% |

| Photolytic bromination | Bromine + light | Chlorobenzene, MeCl | Ambient | Variable | Variable |

| Bromination (large scale) | NBS, benzoyl peroxide | CCl₄ | 90°C | 3.5 hours | 100% |

Summary and Recommendations

- The most reliable and scalable method involves radical bromination of methyl 4-chlorobenzoate using NBS with AIBN in inert solvents like carbon tetrachloride or chlorobenzene.

- For laboratory-scale synthesis, photolytic bromination with elemental bromine is feasible but less controllable.

- Industrial applications favor NBS-based radical bromination due to higher selectivity, yield, and safety considerations when properly managed.

Q & A

What are the primary synthetic routes for Methyl 3-(bromomethyl)-2-chlorobenzoate, and how do reaction conditions influence yield?

Level: Basic

Answer:

The compound is synthesized via bromination of methyl 3-(hydroxymethyl)-2-chlorobenzoate using reagents like PBr₃ or HBr in the presence of a catalyst. Alternative routes include esterification of 3-(bromomethyl)-2-chlorobenzoic acid with methanol under acidic conditions. Key variables affecting yield include:

- Catalyst selection : Nano-catalysts (e.g., SBA-Pr-NH₂) improve reaction efficiency by reducing side reactions .

- Temperature : Bromination reactions typically require 0–5°C to minimize thermal degradation of the bromomethyl group .

- Purity of precursors : Impurities in the hydroxymethyl or carboxylic acid precursors can reduce yields by 10–15% .

How do researchers characterize the structural integrity of this compound?

Level: Basic

Answer:

Standard characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl (–CH₂Br) and ester (–COOCH₃) groups. For example, the bromomethyl proton appears as a singlet at δ 4.5–4.7 ppm in CDCl₃ .

- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) validates the molecular ion peak (e.g., m/z 263.52 for C₉H₈BrClO₂⁺) .

- Elemental analysis : Deviations >0.3% in Br/Cl content indicate incomplete substitution or degradation .

What advanced strategies mitigate competing side reactions during functionalization of the bromomethyl group?

Level: Advanced

Answer:

The bromomethyl group is highly reactive, leading to unwanted nucleophilic substitutions. Mitigation strategies include:

- Protecting groups : Temporarily blocking the ester moiety with tert-butyl groups prevents nucleophilic attack at the carbonyl oxygen .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states and reduce hydrolysis .

- Kinetic control : Lowering reaction temperatures (<0°C) slows down competing pathways, improving selectivity for SN₂ reactions .

How does steric hindrance from the 2-chloro substituent influence reactivity in cross-coupling reactions?

Level: Advanced

Answer:

The 2-chloro group creates steric hindrance, altering reactivity in two ways:

Reduced accessibility : The bromomethyl group’s reactivity in Suzuki-Miyaura couplings decreases by ~20% compared to unsubstituted analogs due to steric clash with the palladium catalyst .

Electronic effects : The electron-withdrawing chlorine atom polarizes the C–Br bond, accelerating elimination pathways (e.g., dehydrohalogenation) under basic conditions. This requires careful pH control (pH 7–8) to suppress base-mediated side reactions .

What are the challenges in scaling up this compound synthesis, and how are they addressed?

Level: Advanced

Answer:

Key scalability challenges include:

- Exothermic bromination : Large-scale reactions require precise temperature control (<5°C) to prevent runaway exotherms. Continuous-flow reactors mitigate this by enhancing heat dissipation .

- Purification difficulties : Column chromatography is impractical for >100 g batches. Alternatives include recrystallization from ethanol/water (yield: 85–90%) or fractional distillation under reduced pressure .

- Storage stability : The compound degrades at room temperature (5% decomposition/month). Storage at –20°C in amber vials with desiccants extends shelf life to >12 months .

How is this compound used in medicinal chemistry applications?

Level: Advanced

Answer:

The compound serves as a key intermediate in drug discovery:

- SARS-CoV-2 inhibitors : It is coupled with adenosine derivatives to create methyltransferase inhibitors (e.g., compound 4m in ), achieving 81% yield via nucleophilic substitution .

- Anticancer agents : The bromomethyl group undergoes alkylation with heterocycles (e.g., triazoles) to generate cytotoxic derivatives .

- Prodrug design : The ester group is hydrolyzed in vivo to release active carboxylic acid metabolites, enhancing bioavailability .

How do researchers resolve contradictions in reported spectroscopic data for this compound?

Level: Advanced

Answer:

Discrepancies in NMR or MS data often arise from:

- Solvent effects : Chemical shifts vary between CDCl₃ (δ 4.5–4.7 ppm for –CH₂Br) and DMSO-d₆ (δ 4.8–5.0 ppm) due to hydrogen bonding .

- Isotopic impurities : ⁸¹Br/⁷⁹Br isotopic patterns in HRMS may be misinterpreted as adducts. Calibration with authentic standards resolves this .

- Degradation products : Aged samples show additional peaks (e.g., hydrolyzed carboxylic acid at δ 12–13 ppm in ¹H NMR). Freshly prepared samples and TLC monitoring are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.